6-[(4-Bromophenoxy)methyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-bromophenyl {3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a bromophenyl group, a propylsulfanyl methyl group, and a triazolo-thiadiazole core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 4-bromophenyl {3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves several steps. One common method involves the condensation reaction between aryl α-bromo ketones and thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method is highly effective and yields the desired compound with high purity.
Chemical Reactions Analysis
4-bromophenyl {3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-bromophenyl {3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacologically active agent with antimicrobial, antiparasitic, and antiproliferative activities. It is being studied for its potential use in the development of new drugs for the treatment of various diseases.
Biology: The compound’s ability to interact with biological targets makes it a valuable tool for studying biological processes and pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-bromophenyl {3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves its interaction with specific molecular targets. For example, some derivatives of this compound have been shown to disrupt membrane integrity in fungal cells, leading to antifungal activity . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore.
Comparison with Similar Compounds
4-bromophenyl {3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether can be compared with other triazolothiadiazine derivatives, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research applications.
The uniqueness of 4-bromophenyl {3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether lies in its specific substituents and the resulting properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H15BrN4OS2 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
6-[(4-bromophenoxy)methyl]-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H15BrN4OS2/c1-2-7-21-9-12-16-17-14-19(12)18-13(22-14)8-20-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3 |
InChI Key |
QJZGHMFURPFFGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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